

Technical Guide: Physicochemical Properties of H-Asp(OtBu)-OMe.HCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Asp(OtBu)-OMe.HCl**

Cat. No.: **B555412**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting point and appearance, of L-Aspartic acid β -tert-butyl ester α -methyl ester hydrochloride (**H-Asp(OtBu)-OMe.HCl**). This document includes quantitative data, experimental protocols for determination, and a logical workflow for analysis.

Physicochemical Data

The appearance and melting point of **H-Asp(OtBu)-OMe.HCl** are key indicators of its purity and identity. The data compiled from various sources are summarized below.

Parameter	Value	Source(s)
Appearance	White to off-white solid/powder. [1] [2]	[3]
Colorless solid.		
Melting Point	167 °C (with decomposition).	

Experimental Protocols

The following are detailed methodologies for determining the appearance and melting point of a solid chemical compound like **H-Asp(OtBu)-OMe.HCl**.

Objective: To visually inspect and record the physical form, color, and general characteristics of the substance.

Materials:

- Spatula
- Clean, dry watch glass or vial
- Well-lit inspection area with a white and black background
- Powder-free gloves

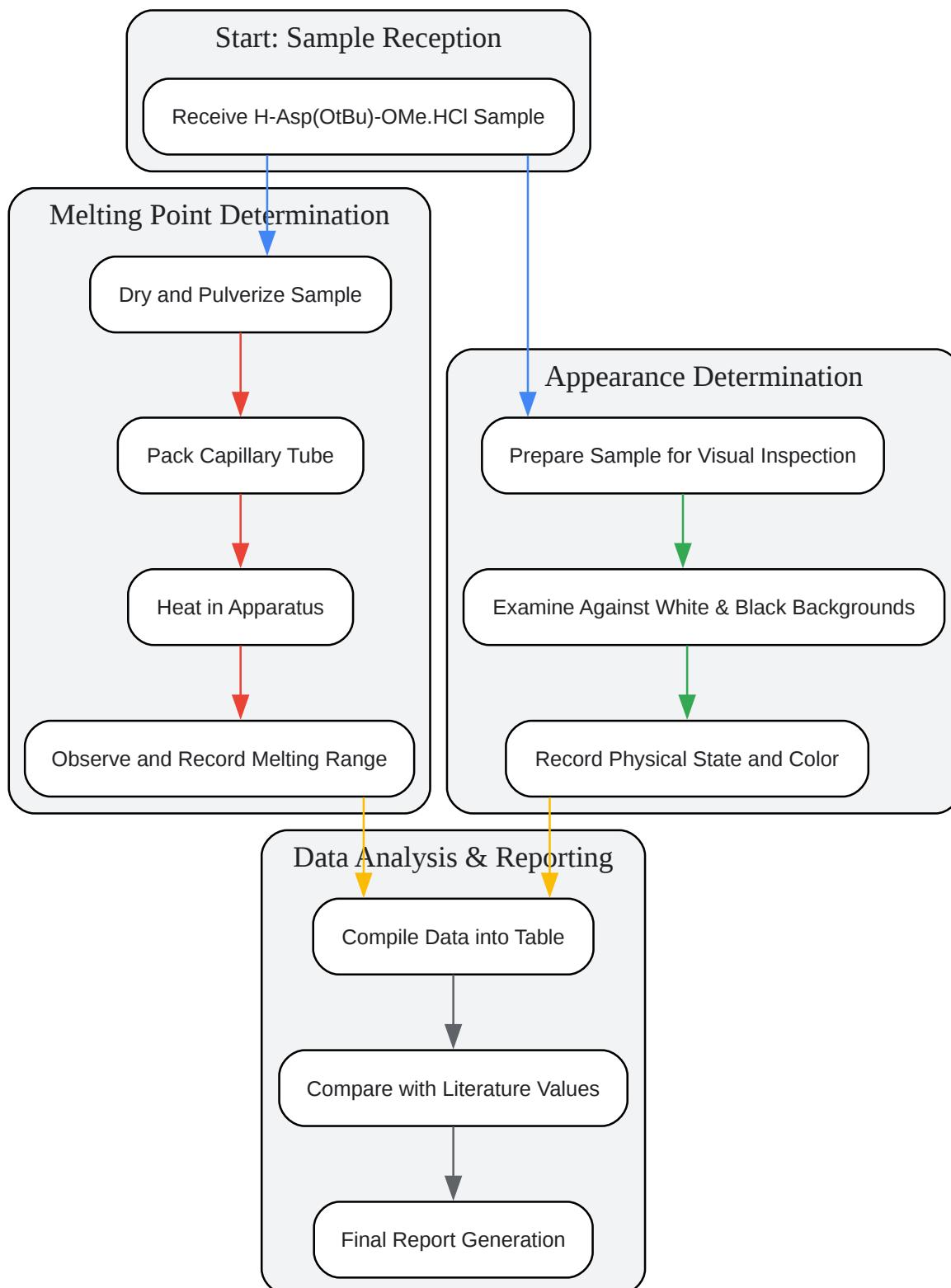
Procedure:

- Ensure the inspection area is clean and well-illuminated.
- Place a small, representative sample of **H-Asp(OtBu)-OMe.HCl** onto a clean watch glass or into a clear vial.
- Visually examine the sample against both a white and a black background to accurately assess its color and identify any potential impurities.
- Record observations regarding the substance's physical state (e.g., crystalline, powder, amorphous solid), color (e.g., white, off-white, colorless), and any other notable characteristics such as texture.

Objective: To determine the temperature range over which the solid substance transitions to a liquid state. This is a crucial measure of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Materials:

- Melting point apparatus (e.g., Mel-Temp or similar device)
- Glass capillary tubes (one end sealed)
- Sample of **H-Asp(OtBu)-OMe.HCl**, finely powdered and completely dry


- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation:
 - Place a small amount of **H-Asp(OtBu)-OMe.HCl** on a clean, dry surface. If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is in the tube.
 - Invert the tube and tap it gently on a hard surface, or drop it through a long narrow tube, to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
- Melting Point Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is known (around 167°C), set the apparatus to heat rapidly to about 15-20°C below this temperature.
 - Once the temperature is near the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
 - Observe the sample closely through the magnified viewfinder.
 - Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.
 - Continue to observe and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.
 - For a substance that decomposes, note the temperature at which decomposition (e.g., charring, gas evolution) begins.

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like **H-Asp(OtBu)-OMe.HCl**.

[Click to download full resolution via product page](#)Workflow for the Physical Characterization of **H-Asp(OtBu)-OMe.HCl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chm.uri.edu [chm.uri.edu]
- 3. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of H-Asp(OtBu)-OMe.HCl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555412#h-asp-otbu-ome-hcl-melting-point-and-appearance\]](https://www.benchchem.com/product/b555412#h-asp-otbu-ome-hcl-melting-point-and-appearance)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

